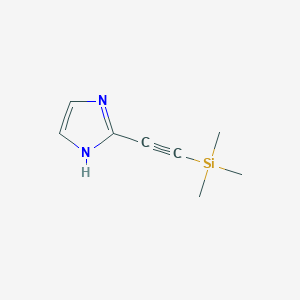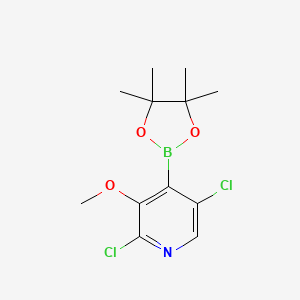
1-(4-Chlorbenzyl)pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound used extensively in scientific research for its multifaceted applications. It belongs to the class of organic compounds known as proline and derivatives . The molecular formula is C12H14ClNO2 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a solid . It has a molecular weight of 239.702 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring, eine Kernstruktur in „1-(4-Chlorbenzyl)pyrrolidin-3-carbonsäure“, wird in der medizinischen Chemie häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erstellen. Seine gesättigte Natur ermöglicht eine effiziente Erkundung des Pharmakophorraums aufgrund der sp³-Hybridisierung, was zur Stereochemie des Moleküls beiträgt und die dreidimensionale Abdeckung erhöht . Diese Verbindung kann verwendet werden, um neue Moleküle mit Zielselektivität zu entwerfen, was möglicherweise zur Entwicklung neuartiger Therapeutika führt.
Asymmetrische Organokatalyse
Im Bereich der asymmetrischen Synthese sind Pyrrolidin-basierte Organokatalysatoren entscheidend für den Aufbau komplexer molekularer Architekturen mit hoher Enantioselektivität . „this compound“ kann als Baustein für die Synthese solcher Organokatalysatoren dienen, die eine wichtige Rolle bei der Erleichterung einer Vielzahl asymmetrischer chemischer Reaktionen spielen.
Biologische Aktivitätsprofilierung
Die Stereochemie spielt eine bedeutende Rolle für die biologische Aktivität von Medikamentenkandidaten. Die verschiedenen Stereoisomere von „this compound“ und die räumliche Orientierung der Substituenten können aufgrund unterschiedlicher Bindungsmodi an enantioselektive Proteine zu unterschiedlichen biologischen Profilen führen . Die Forschung in diesem Bereich kann Einblicke in die Struktur-Wirkungs-Beziehung (SAR) der Verbindung liefern.
Pharmakophor-Exploration
Die Nicht-Planarität des Pyrrolidinrings, wie er in „this compound“ vorkommt, trägt zur Pseudorotation bei, einem Phänomen, das die Interaktion von Wirkstoffmolekülen mit biologischen Zielstrukturen beeinflussen kann . Diese Eigenschaft kann genutzt werden, um den Pharmakophor für ein besseres Wirkstoffdesign zu erforschen und zu optimieren.
ADME/Tox-Optimierung
Die Einführung heteroatomarer Fragmente wie „this compound“ in Wirkstoffmoleküle ist eine strategische Wahl, um physikalisch-chemische Parameter zu modifizieren und optimale ADME/Tox-Ergebnisse für Medikamentenkandidaten zu erzielen . Die Forschung in diesem Bereich konzentriert sich auf die Verbesserung der Absorptions-, Distributions-, Metabolismus-, Exkretions- und Toxizitätsprofile von Arzneimitteln.
Synthetische Methodik
“this compound” kann durch verschiedene Strategien synthetisiert werden, einschließlich Ringbildung aus verschiedenen cyclischen oder acyclischen Vorläufern oder Funktionalisierung vorgeformter Pyrrolidinringe . Diese Methoden sind unerlässlich, um eine Vielzahl von Verbindungen für die weitere Anwendung in der medizinischen Chemie zu schaffen.
Liganddesign für die Katalyse
Pyrrolidinderivate sind wichtige Strukturmotive in Liganden, die für die Katalyse verwendet werden. “this compound” könnte verwendet werden, um neue Liganden zu entwerfen, die Transformationen in der organischen Synthese effizient katalysieren können .
Detektion und Analyse in verschiedenen Branchen
Carbonsäuren wie „this compound“ finden Anwendung bei der Detektion und Analyse von Substanzen in Arzneimitteln, Kosmetika und Lebensmittelzusatzstoffen. Es wurden verschiedene Methoden für ihren Nachweis entwickelt, die für die Qualitätskontrolle und die Einhaltung gesetzlicher Vorschriften von entscheidender Bedeutung sind .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” could also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence their interaction with targets.
Biochemical Pathways
Without specific information on the targets of “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts. Furthermore, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .
Metabolic Pathways
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within tissues can also affect its overall efficacy and toxicity.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


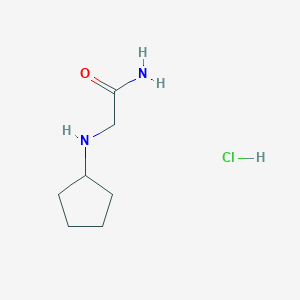
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
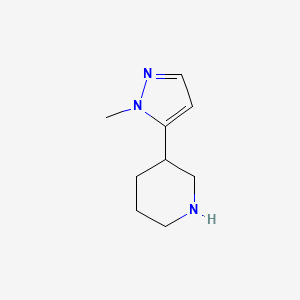
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
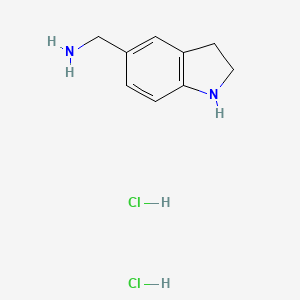

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)
